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Stannic selenide - 20770-09-6

Stannic selenide

Catalog Number: EVT-351229
CAS Number: 20770-09-6
Molecular Formula: Se2Sn
Molecular Weight: 276.7 g/mol
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Product Introduction

Overview

Stannic selenide, also known as tin(IV) selenide, is a compound composed of tin and selenium with the chemical formula SnSe₂. It belongs to the class of metal selenides and is notable for its semiconductor properties, making it a subject of interest in materials science and nanotechnology. Stannic selenide exhibits unique electrical, optical, and thermal properties that facilitate its applications in various scientific fields, including photovoltaics, thermoelectric devices, and optoelectronic components.

Source and Classification

Stannic selenide is classified as a binary compound of tin (a post-transition metal) and selenium (a non-metal). It can be synthesized through various methods, each influencing its structural and electronic properties. The compound is typically categorized under the group of transition metal dichalcogenides, which are known for their layered structures and significant electronic properties.

Synthesis Analysis

Methods

Several synthesis methods for stannic selenide have been developed:

  1. Solid-State Reaction: This method involves mixing pure elemental powders of tin and selenium in a stoichiometric ratio, followed by sealing them in a quartz tube under low pressure (approximately 10410^{-4} torr) and heating them according to the Sn-Se phase diagram. This method can yield high-purity stannic selenide but requires precise control over temperature and pressure conditions .
  2. Bridgman Method: This technique is used to grow single crystals of stannic selenide by melting the powder in a furnace and allowing it to crystallize in contact with a seed crystal during cooling. The Bridgman-Stockbarger technique optimizes the growth rate and temperature gradient to improve crystal quality .
  3. Hydrothermal Synthesis: Involves dissolving tin(II) chloride dihydrate in water along with selenium powder, followed by heating under high pressure in an autoclave. This method allows for controlled growth of nanoscale structures .
  4. Electron Beam Irradiation: A novel approach where a mixture of tin(II) chloride dihydrate and selenium dissolved in ethylenediamine undergoes electron beam irradiation after being sealed in a container. This method is characterized by its simplicity and effectiveness in producing high-yield stannic selenide at room temperature without catalysts .

Technical Details

The choice of synthesis method significantly affects the morphology, crystallinity, and electronic properties of stannic selenide. For instance, electron beam irradiation can lead to uniform nanoparticle formation with controlled size distribution.

Molecular Structure Analysis

Structure

Stannic selenide typically crystallizes in a layered structure resembling that of other transition metal dichalcogenides. The molecular arrangement consists of alternating layers of tin atoms sandwiched between layers of selenium atoms.

Data

  • Crystal System: Orthorhombic
  • Space Group: Pnma
  • Lattice Parameters:
    • a11.5 a\approx 11.5\text{ }
    • b3.9 b\approx 3.9\text{ }
    • c5.9 c\approx 5.9\text{ }

This layered structure contributes to its anisotropic properties, making it suitable for applications in electronics.

Chemical Reactions Analysis

Stannic selenide can participate in various chemical reactions, particularly those involving electron transfer due to its semiconductor nature.

Reactions

  1. Synthesis Reaction:
    Sn+SeSnSe2\text{Sn}+\text{Se}\rightarrow \text{SnSe}_2
  2. Thermal Decomposition:
    Stannic selenide can decompose upon heating to yield tin oxide and elemental selenium:
    2SnSe2SnO2+3Se2\text{SnSe}_2\rightarrow \text{SnO}_2+3\text{Se}

These reactions highlight the compound's potential for use in thermochemical processes.

Mechanism of Action

Process

The mechanism by which stannic selenide functions as a semiconductor involves the movement of charge carriers (electrons and holes) within its crystal lattice. The bandgap energy typically ranges from 1.0 eV to 1.2 eV, allowing it to absorb visible light efficiently.

Data

  • Bandgap Energy: Approximately 1.0 eV
  • Carrier Mobility: Varies depending on synthesis method but can reach values suitable for electronic applications.

This mechanism underpins its effectiveness in photovoltaic cells where light absorption leads to charge separation and generation of electrical current.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Black or dark brown
  • Density: Approximately 6.4 g cm36.4\text{ g cm}^3
  • Melting Point: Around 900°C900°C

Chemical Properties

Stannic selenide exhibits chemical stability under ambient conditions but can react with strong acids or bases. Its semiconductor nature makes it sensitive to doping, which can enhance its electrical conductivity.

Applications

Stannic selenide has several scientific applications:

  1. Photovoltaics: Used as an absorber layer in solar cells due to its suitable bandgap.
  2. Thermoelectric Devices: Its thermoelectric properties allow for efficient heat-to-electricity conversion.
  3. Optoelectronics: Employed in photodetectors and light-emitting devices due to its light absorption capabilities.
  4. Nanotechnology: Utilized in creating nanoscale materials for various advanced applications.

The versatility of stannic selenide makes it an important material for future technological advancements across multiple domains, including renewable energy solutions and electronic components .

Synthesis Methodologies and Advanced Fabrication Techniques

Solid-State Reaction and Bridgman-Stockbarger Crystal Growth

Bulk single crystals of SnSe and SnSe₂ serve as foundational materials for property characterization and device prototyping. The Bridgman-Stockbarger technique enables growth of high-purity, millimeter-sized single crystals. Elemental tin (Sn) and selenium (Se) are sealed under vacuum (10⁻⁵ Torr) in quartz ampoules, heated beyond SnSe’s melting point (861°C), and slowly cooled (5–10°C/hour) through a steep thermal gradient. This yields oriented orthorhombic SnSe crystals (Pnma space group) with lattice parameters a = 11.496 Å, b = 4.151 Å, c = 4.444 Å [1] [9]. For SnSe₂ (hexagonal, P3̄m1 space group), stoichiometric excess of Se prevents SnSe phase inclusion.

Solid-state reactions offer complementary bulk synthesis: stoichiometric Sn/Se powders are ball-milled, pelletized, and sintered (550–650°C, 24–48 hours) under inert gas. While scalable, this method yields polycrystalline aggregates with grain boundaries that impede carrier mobility [8].

Table 1: Crystal Growth Parameters for SnSe Phases

MethodTemperatureCooling RateCrystal StructureKey Applications
Bridgman-Stockbarger861–950°C5–10°C/hourOrthorhombic (Pnma)Thermoelectric studies
Solid-State Reaction550–650°CN/A (isothermal)PolycrystallineScalable material production
High-Pressure>58 GPaRapid quenchCubic (CsCl-type)Superconductivity research [10]

Thin-Film Deposition via Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD has emerged as a revolutionary technique for wafer-scale deposition of uniform SnSeₓ thin films. Recent advances enable growth at 200°C—drastically lower than conventional methods (>350°C)—using gaseous tin (e.g., (CH₃)₂SnCl₂) and selenium (e.g., (C₂H₅)₂Se) precursors. Key innovations include:

  • Decoupled temperature zones: Precursor ligands decompose at high temperatures (400–600°C), while film nucleation occurs at 200°C, preventing premature reactions [2] [6].
  • Gas-phase kinetics control: Adjusting Ar carrier gas flow rates (50–200 sccm) and Sn:Se precursor ratios (1:1 to 1:2) dictates phase purity (SnSe vs. SnSe₂) and crystallinity [6].

This yields <5 nm-thick SnSe₂ films with RMS roughness <0.5 nm across 150-mm wafers, confirmed by HAADF-STEM and GI-WAXD [6]. Phase-pure SnSe films form via post-deposition annealing (300–400°C) of SnSe₂, inducing Se sublimation and an n-to-p-type transition [6].

Table 2: MOCVD Parameters for Phase-Controlled SnSeₓ Deposition

Precursor Ratio (Sn:Se)Ar Flow Rate (sccm)Substrate TemperatureResulting PhaseFilm Thickness
1:1.5–1:2100–150200°CSnSe₂2–8 nm
1:1 (via phase transition)50–100350°C (anneal)SnSe5–15 nm

Low-Temperature Synthesis Strategies for Wafer-Scale Integration

Low-thermal-budget processes (<250°C) are critical for integrating SnSeₓ with silicon CMOS platforms. Beyond MOCVD, two methods stand out:

  • Electron Beam Irradiation: SnCl₂ and Se dissolved in ethylenediamine/isopropanol undergo radiolysis at 300–400 kGy doses, yielding 40–60 nm SnSe nanoparticles at 25°C. Reducing agents generated in situ drive the reaction:Sn²⁺ + Se + 2e⁻ → SnSe (radiation-induced) [3] [8].
  • Solution-Phase Reduction: Alkaline solutions (e.g., NaOH) facilitate room-temperature co-precipitation of SnSe nanosheets via:2Sn²⁺ + 2SeO₃²⁻ → 2SnSe + 3O₂ [10].

These strategies avoid substrate degradation and enable direct deposition on polymers for flexible electronics [3].

Hydrothermal and Solvothermal Synthesis of Nanostructures

Confined reaction environments enable morphology-controlled SnSeₓ nanostructures:

  • Hydrothermal synthesis: SnCl₂ and Na₂SeO₃ react in aqueous media (180–220°C, 12–24 hours), producing nanorods or nanowires with diameters of 20–50 nm [10].
  • Solvothermal synthesis: Ethylenediamine or dimethylformamide solvents yield quantum-confined structures. For example, SnSe₂ nanoplatelets (thickness: 3–8 nm) form at 200°C via:SnCl₄ + 2Se + 4C₂H₈N₂ → SnSe₂ + 4C₂H₈N₂·HCl [3].

Morphology depends on capping agents (e.g., PVP nanowires; CTAB nanospheres) and temperature [8].

Exfoliation Techniques for 2D SnSe Nanosheets and Quantum Dots

Top-down exfoliation isolates single/few-layer SnSeₓ from bulk crystals:

  • Mechanical Exfoliation: Scotch-tape methods yield micron-sized SnSe flakes with thickness-dependent bandgaps (SnSe: 0.9–1.3 eV; SnSe₂: 1.0–1.2 eV) [10].
  • Liquid-Phase Exfoliation: Solvent-assisted sonication (NMP, IPA) produces stable dispersions of SnSe₂ nanosheets. Centrifugation at 500–3000 rpm separates quantum dots (2–5 nm) from larger sheets [10].
  • Intercalation-Assisted Exfoliation: Butyllithium inserts into SnSe₂ layers, weakening van der Waals forces and enabling high-yield monolayer separation [10].

Phase-Controlled Synthesis of SnSe and SnSe₂ Polymorphs

Thermodynamic and kinetic factors govern SnSeₓ phase formation:

  • SnSe (Orthorhombic, Pnma): Stable below 800 K; forms under Se-deficient conditions (Sn:Se ≥ 1:1) at temperatures >350°C [10].
  • SnSe₂ (Hexagonal, P3̄m1): Dominates with Se excess (Sn:Se ≤ 1:2) below 600°C [6].
  • π-SnSe (Cubic, P213): High-pressure phase (>58 GPa) showing superconductivity [10].

MOCVD enables in situ phase switching: SnSe₂ grown at 200°C converts to SnSe upon annealing at 350°C in Se-poor atmosphere [6]. Solution methods control phase via pH—acidic conditions favor SnSe, while alkaline media promote SnSe₂ [10].

Table 3: Phase-Controlled Synthesis Conditions for Tin Selenides

PhaseCrystal SystemSynthetic RouteKey ParametersBandgap (eV)
α-SnSeOrthorhombicBridgman, MOCVD annealingT > 350°C, Sn:Se = 1:10.9–1.3 (indirect)
SnSe₂HexagonalSolvothermal, MOCVDT = 200°C, Sn:Se = 1:21.0–1.2 (indirect)
π-SnSeCubicHigh-pressure synthesisP > 58 GPaMetallic
γ-SnSeOrthorhombicRapid quenchingT > 800 K, rapid cool0.8 (direct)
  • Tin(II) selenide (SnSe)
  • Tin(IV) selenide (SnSe₂)
  • π-SnSe (cubic polymorph)
  • γ-SnSe (high-temperature orthorhombic polymorph)

Properties

CAS Number

20770-09-6

Product Name

Stannic selenide

IUPAC Name

bis(selanylidene)tin

Molecular Formula

Se2Sn

Molecular Weight

276.7 g/mol

InChI

InChI=1S/2Se.Sn

InChI Key

KBPGBEFNGHFRQN-UHFFFAOYSA-N

SMILES

[Se]=[Sn]=[Se]

Canonical SMILES

[Se]=[Sn]=[Se]

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